molecular formula C15H16F3N3O4 B4936864 5-tert-butyl-1-(4-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

5-tert-butyl-1-(4-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4936864
M. Wt: 359.30 g/mol
InChI Key: JVFIWILEOKAEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-1-(4-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as TBNPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBNPT is a pyrazoline derivative that possesses unique chemical properties, making it highly useful in the synthesis of new drugs and materials.

Mechanism of Action

The mechanism of action of 5-tert-butyl-1-(4-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of inflammatory mediators. 5-tert-butyl-1-(4-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to selectively inhibit the COX-2 isoform, which is upregulated in response to inflammation. By inhibiting COX-2, 5-tert-butyl-1-(4-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol reduces the production of inflammatory mediators, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
5-tert-butyl-1-(4-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to possess potent anti-inflammatory and analgesic properties in various animal models of inflammation and pain. 5-tert-butyl-1-(4-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, leading to a reduction in inflammation and pain. Additionally, 5-tert-butyl-1-(4-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

5-tert-butyl-1-(4-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol possesses several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and potent anti-inflammatory and analgesic properties. However, 5-tert-butyl-1-(4-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 5-tert-butyl-1-(4-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One potential direction is the development of new drugs based on the structure of 5-tert-butyl-1-(4-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol for the treatment of various diseases, such as inflammation, pain, and cancer. Another potential direction is the synthesis of new materials based on the structure of 5-tert-butyl-1-(4-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol for use in various applications, such as electronics and energy storage. Additionally, further research is needed to fully understand the mechanism of action of 5-tert-butyl-1-(4-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol and its potential toxicity at high doses.

Synthesis Methods

The synthesis of 5-tert-butyl-1-(4-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 4-nitrobenzoyl hydrazine with 4,4,4-trifluoro-3-(chloromethyl)-1-butanol in the presence of a strong base. The reaction proceeds through a series of steps, resulting in the formation of 5-tert-butyl-1-(4-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. The synthesis method has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

5-tert-butyl-1-(4-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 5-tert-butyl-1-(4-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. In materials science, 5-tert-butyl-1-(4-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been used as a building block for the synthesis of new materials with unique properties, such as high thermal stability and electrical conductivity. In analytical chemistry, 5-tert-butyl-1-(4-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been used as a reagent for the detection and quantification of various analytes, such as metal ions and amino acids.

properties

IUPAC Name

[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O4/c1-13(2,3)14(23)8-11(15(16,17)18)19-20(14)12(22)9-4-6-10(7-5-9)21(24)25/h4-7,23H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFIWILEOKAEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CC(=NN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-nitrophenyl)methanone

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